molecular formula C19H28N2O5S B11502690 Acetamide, N-(2-cyclohex-1-enylethyl)-2-[(3,4-dimethoxy-benzenesulfonyl)(methyl)amino]-

Acetamide, N-(2-cyclohex-1-enylethyl)-2-[(3,4-dimethoxy-benzenesulfonyl)(methyl)amino]-

Cat. No.: B11502690
M. Wt: 396.5 g/mol
InChI Key: VUIWJYCDFFUAAK-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(N-METHYL3,4-DIMETHOXYBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclohexene ring, an ethyl chain, and a sulfonamide group attached to a benzene ring with methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(N-METHYL3,4-DIMETHOXYBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps:

    Formation of the Cyclohexene Derivative: The cyclohexene ring can be synthesized through the hydrogenation of benzene, followed by dehydrogenation to form cyclohexene.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and an appropriate catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzene ring with chlorosulfonic acid, followed by the addition of N-methylamine.

    Final Coupling: The final step involves coupling the cyclohexene derivative with the sulfonamide intermediate under suitable conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(N-METHYL3,4-DIMETHOXYBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced alkanes, amines

    Substitution: Substituted sulfonamides

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(N-METHYL3,4-DIMETHOXYBENZENESULFONAMIDO)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(N-METHYL3,4-DIMETHOXYBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the methoxy groups on the benzene ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(N-METHYLBENZENESULFONAMIDO)ACETAMIDE: Lacks the methoxy groups, resulting in different binding properties and reactivity.

    N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(N-METHYL3,4-DIMETHOXYBENZENESULFONAMIDO)PROPIONAMIDE: Contains a propionamide group instead of an acetamide group, affecting its chemical behavior and applications.

Uniqueness

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(N-METHYL3,4-DIMETHOXYBENZENESULFONAMIDO)ACETAMIDE is unique due to the presence of both the cyclohexene ring and the methoxy-substituted benzene ring, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various fields of research.

Properties

Molecular Formula

C19H28N2O5S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C19H28N2O5S/c1-21(14-19(22)20-12-11-15-7-5-4-6-8-15)27(23,24)16-9-10-17(25-2)18(13-16)26-3/h7,9-10,13H,4-6,8,11-12,14H2,1-3H3,(H,20,22)

InChI Key

VUIWJYCDFFUAAK-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NCCC1=CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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